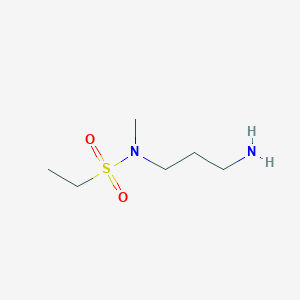

N-(3-aminopropyl)-N-methylethanesulfonamide

Overview

Description

N-(3-aminopropyl)-N-methylethanesulfonamide (MAPES) is an organic compound that has been used in a variety of scientific and medical applications. It is an amine derivative of ethanesulfonamide, a sulfonamide-based organic compound. MAPES is a colorless, odorless, and water-soluble molecule that has a molecular weight of 157.2 g/mol. It is a synthetic compound that is used in a variety of applications, including drug delivery, drug synthesis, and biochemistry.

Scientific Research Applications

Sulfonamide Inhibitors in Therapeutic Applications

Sulfonamide compounds, including N-(3-aminopropyl)-N-methylethanesulfonamide, are significant due to their bacteriostatic properties and applications in treating bacterial infections. Beyond their antibacterial uses, sulfonamides have found roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of diseases like Alzheimer's and various cancers. The versatility of sulfonamides extends to acting as antiviral HIV protease inhibitors, showcasing their wide-ranging impact in medicinal chemistry (Gulcin & Taslimi, 2018).

Role in Photodynamic Therapy

The reactivity and functional versatility of sulfonamide compounds allow their application in enhancing therapeutic techniques such as photodynamic therapy (PDT). Here, sulfonamides, by virtue of their chemical properties, may contribute to the efficacy of PDT, particularly in pretreatment strategies to improve the accumulation of therapeutic agents like protoporphyrin IX in targeted cells (Gerritsen et al., 2008).

Environmental and Analytical Chemistry Applications

Sulfonamides, including compounds like this compound, are utilized in environmental science and analytical chemistry. Their role in degrading pollutants and as subjects in the study of microbial degradation pathways highlights their importance in environmental remediation and understanding the fate of chemical compounds in natural settings (Liu & Mejia Avendaño, 2013).

Advances in Medicinal Chemistry

The structural motif of sulfonamides has been a cornerstone in the development of new therapeutic agents. Their incorporation into drugs targeting a broad spectrum of diseases, including microbial infections, cancer, and metabolic disorders, underscores their foundational role in drug design and development. This highlights the continued relevance and potential for new discoveries within the sulfonamide class, potentially encompassing this compound (Shichao et al., 2016).

Mechanism of Action

Target of Action

N-(3-aminopropyl)-N-methylethane-1-sulfonamide is a non-ionic surfactant type active ingredient . It interacts with the cell walls of microorganisms, which are its primary targets .

Mode of Action

The compound’s mode of action is to destroy the cell walls of microorganisms . As a surfactant, it has fair wetting properties and reacts strongly with cell walls . This interaction leads to the disruption of the cell wall structure, thereby causing the death of the microorganism.

Biochemical Pathways

It is known that the compound disrupts the integrity of the cell wall, which is crucial for the survival and function of the microorganism . This disruption can affect various biochemical pathways within the microorganism, leading to its death.

Pharmacokinetics

The rate and extent of dermal absorption was 2% for an aqueous solution and 2.5% for in-use dilution .

Result of Action

The primary result of the action of N-(3-aminopropyl)-N-methylethane-1-sulfonamide is the death of the microorganism. By disrupting the cell wall, the compound causes the microorganism to lose its structural integrity and function, leading to its death .

properties

IUPAC Name |

N-(3-aminopropyl)-N-methylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2S/c1-3-11(9,10)8(2)6-4-5-7/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOBOSQBOGGUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

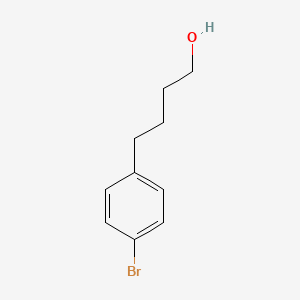

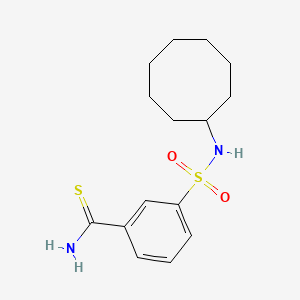

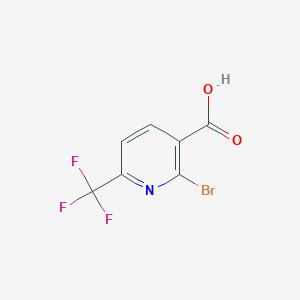

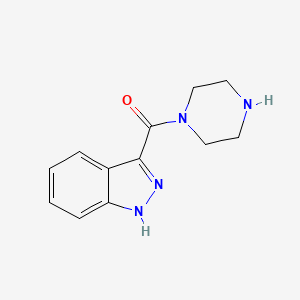

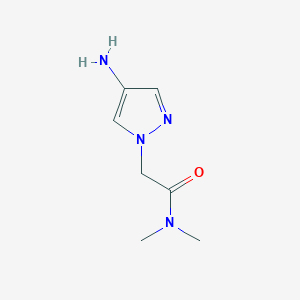

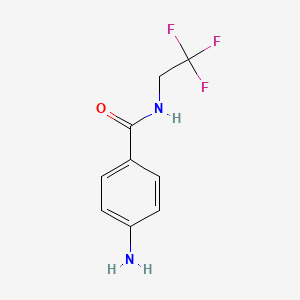

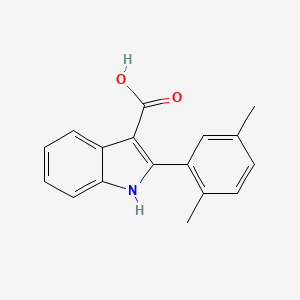

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1516972.png)

![3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1516977.png)

![3-[(Carbamoylmethyl)sulfanyl]propanoic acid](/img/structure/B1516983.png)

![1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516984.png)

![Ethyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B1516988.png)

![3-[(2-Methoxyethyl)amino]-N-methylpropanamide](/img/structure/B1516990.png)

![N-[4-(aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide](/img/structure/B1516991.png)